2-Hydroxyethyl oleate

Overview

Description

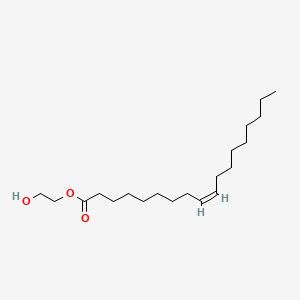

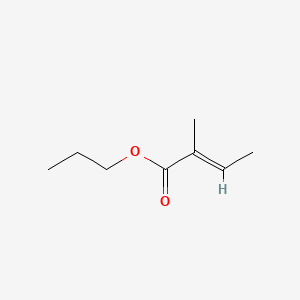

It is a fatty acid ester with the molecular formula C20H38O3 and a molecular weight of 326.51 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

2-Hydroxyethyl oleate may be involved in various biochemical pathways. For instance, oleate hydratases, a class of enzymes, can add water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . These enzymes require an FAD cofactor to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl oleate is involved in the process of oleate β-oxidation, a metabolic pathway that breaks down unsaturated fatty acids . It interacts with enzymes such as oleate hydratases, which catalyze the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . The enzyme requires an FAD cofactor that functions to optimize the active site structure .

Cellular Effects

Studies on oleic acid, from which this compound is derived, suggest that it has protective effects against insulin resistance and cardiovascular diseases . Oleic acid has been shown to reduce inflammation and improve endothelial dysfunction in response to proinflammatory signals . It also reduces proliferation and apoptosis in vascular smooth muscle cells .

Molecular Mechanism

It is known that oleate hydratases, which interact with this compound, have a non-redox active FAD bound in their active site . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

One study found that tris (2-hydroxyethyl) isocyanurate oleate improved the biodegradability and tribological performances of mineral lubricating oil .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on fatty acids, including oleic acid, have shown that they can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the oleate β-oxidation pathway . This pathway involves the breakdown of unsaturated fatty acids, with oleate hydratases playing a key role .

Transport and Distribution

It is known that mass transport limitations can be a hurdle during reactions with whole-cell catalysts, particularly for enzymes converting bulky substrates such as oleate hydratases .

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins , which could potentially be used to predict the localization of enzymes that interact with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl oleate can be synthesized through the esterification of oleic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl oleate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxy acids and other oxidation products.

Reduction: Reduction reactions can convert this compound into corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Hydroxy acids and other oxidation products.

Reduction: Corresponding alcohols.

Substitution: Various esters and ethers.

Scientific Research Applications

2-Hydroxyethyl oleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Ethylene glycol monooleate: Similar in structure but lacks the hydroxyl group on the ethylene glycol moiety.

2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains an additional amino group, making it more hydrophilic.

Uniqueness

2-Hydroxyethyl oleate is unique due to its combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its hydroxyl group allows for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name |

2-hydroxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFRORXWCGZGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063498 | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a fatty odor; [BASF MSDS] | |

| Record name | Polyoxyethylene monoleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4500-01-0, 9004-96-0 | |

| Record name | 2-Hydroxyethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z5UXZ64XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glycol Oleate, also known as 2-Hydroxyethyl Oleate, is primarily researched for its function as an emulsifier and surfactant. This translates to applications in enhancing oil recovery [, ], formulating cosmetics [, , ], and creating drug delivery systems [, , ].

A: Glycol Oleate is an ester formed from the reaction of ethylene glycol and oleic acid. Its molecular formula is C20H38O3, and its molecular weight is 326.51 g/mol. While specific spectroscopic data isn't detailed in the provided research, the presence of characteristic ester bonds (C=O and C-O) would be observed through techniques like FTIR [].

A: The structure of Glycol Oleate, with its long hydrophobic (oleate) tail and hydrophilic (glycol) head, allows it to migrate to the surface of materials like polypropylene (PP). This migration reduces surface resistance and improves antistatic properties, as seen in PP/Glycol Oleate blends [].

A: Research indicates that Glycol Oleate with a higher molecular weight (around 4000 g/mol) exhibits superior antistatic properties compared to its lower molecular weight counterpart (around 600 g/mol) when added to PP []. This suggests that longer polyethylene glycol chains contribute to enhanced antistatic performance.

A: While specific evidence isn't provided in the extracts, research suggests caution when using Glycol Oleate with other chemicals due to its potential to enhance skin penetration []. This characteristic highlights the need for further investigation into its interactions with other compounds.

A: When incorporated into dry cleaning agents, Glycol Oleate acts as a surfactant, facilitating the removal of dirt and stains from clothes []. Its inclusion contributes to the development of environmentally friendly dry cleaning solutions.

A: Glycol Oleate can be sulfonated using sulfuric acid, yielding an anionic surfactant suitable for EOR applications []. This sulfonated form exhibits good surface activity, effectively reducing interfacial tension, a crucial factor in oil recovery.

A: Glycol Oleate, synthesized as Diethylene Glycol Oleate, functions effectively as an emulsifier for heavy oils []. It stabilizes the oil-water interface, preventing separation and ensuring long-term emulsion stability.

A: Inclusion of Glycol Oleate in ink formulations for digital copying machines enhances adhesion to various substrates, particularly polyolefin substrates []. It contributes to uniform ink application, resulting in clear and high-quality prints.

A: Research demonstrates the potential of Glycol Oleate in creating core-crosslinked micelles for drug delivery applications []. These micelles can encapsulate drugs, controlling their release and potentially enhancing their therapeutic efficacy.

A: Glycol Oleate, when incorporated into air filtration materials like those using pineapple leaf fibers, enhances the material's ability to capture lampblack particles []. This inclusion improves the filtration efficiency and contributes to cleaner air.

A: While specific data on the environmental impact of Glycol Oleate is limited in the provided research, its use in various applications necessitates a thorough assessment of its potential ecotoxicological effects and degradation pathways [].

A: The use of Glycol Oleate in various applications, particularly as a surfactant and emulsifier, aligns with green chemistry principles []. Its biodegradability and low toxicity profile contribute to the development of environmentally friendly products and processes.

A: Research explores the use of Glycol Oleate in nanocarriers designed to deliver antibiotics like rifampicin and co-trimoxazole for the treatment of brucellosis []. These nanocarriers aim to improve the efficacy of existing antibiotics.

A: Research shows that the addition of Glycol Oleate as a surfactant during the electrocoagulation process with iron electrodes can effectively remove sulfide and Chemical Oxygen Demand (COD) from crude oil wastewater []. This finding highlights its potential in wastewater treatment and environmental remediation.

A: The incorporation of Glycol Oleate into immersion liquids for treating rattan materials enhances their softness and facilitates the penetration of other beneficial components []. These components can impart desirable properties like fragrance, cooling, and antibacterial effects to the final rattan products.

A: Glycol Oleate, as a component of FDY spinning finishes, provides essential antistatic, wetting, and lubricating properties during the fiber spinning process []. These properties contribute to improved fiber quality and processing efficiency.

A: Research demonstrates the use of modified Glycol Oleate in the synthesis of homogeneous and transparent bulk nanocomposites []. These nanocomposites, incorporating quantum dots, exhibit promising optical properties for applications in areas like optical communication devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)